molecular formula C18H21NO3 B256834 3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B256834
M. Wt: 299.4 g/mol
InChI Key: LXPVKJJWBZWPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of 3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it binds to dopamine receptors in the brain and blocks the activity of dopamine, a neurotransmitter that is involved in many physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce the symptoms of Parkinson's disease, and improve cognitive function in animal models. It has also been shown to have sedative and antipsychotic effects, making it a potential treatment for schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific physiological processes.

Future Directions

There are many potential future directions for research on 3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide. One area of focus could be to further elucidate its mechanism of action, which would help to identify new therapeutic applications. Another area of focus could be to develop new synthetic methods that improve the yield and purity of the compound. Additionally, more research could be done to explore the potential use of 3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the reaction of 4-methoxyphenethylamine with 3-ethoxybenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization. This synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It has been found to have anti-cancer properties, as well as potential use in the treatment of neurological disorders such as Parkinson's disease and psychiatric disorders such as schizophrenia.

properties

Product Name

3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21NO3/c1-4-22-17-7-5-6-15(12-17)18(20)19-13(2)14-8-10-16(21-3)11-9-14/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

LXPVKJJWBZWPKV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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